3-(4,5-Difluoro-2-nitrophenoxy)azetidine
Overview
Description
3-(4,5-Difluoro-2-nitrophenoxy)azetidine is a useful research compound. Its molecular formula is C9H8F2N2O3 and its molecular weight is 230.17 g/mol. The purity is usually 95%.
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Biological Activity
3-(4,5-Difluoro-2-nitrophenoxy)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a difluorinated nitrophenoxy group. This structural configuration is believed to influence its biological activity significantly.
Research indicates that this compound may exert its effects through multiple biochemical pathways:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, similar compounds have been noted to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), affecting glucocorticoid metabolism.
- Cell Signaling Modulation : It may modulate various cell signaling pathways that are crucial for cell growth and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. The compound has demonstrated:
- Cytotoxicity : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations .
- Mechanisms of Action : The compound induces apoptosis in cancer cells, which is a desirable effect for anticancer agents .
Anti-inflammatory Effects
In models of inflammation, similar azetidine derivatives have shown promising results:
- Acute Inflammation Models : Compounds related to this compound have exhibited significant anti-inflammatory effects in carrageenan-induced models in rats .
- Chronic Inflammation : Studies suggest that these compounds can reduce inflammatory markers and improve liver function parameters comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies and Experimental Findings
Toxicological Profile
The toxicity profile of this compound has not been extensively characterized; however, related compounds have shown moderate toxicity levels. Careful evaluation of dosage and long-term effects is necessary in future studies to establish safety profiles.
Properties
IUPAC Name |
3-(4,5-difluoro-2-nitrophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O3/c10-6-1-8(13(14)15)9(2-7(6)11)16-5-3-12-4-5/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOCLNXCQZQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.